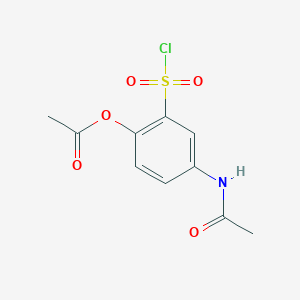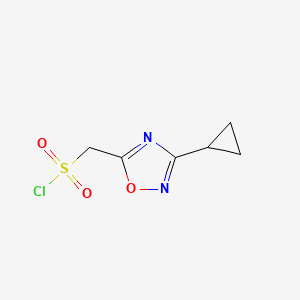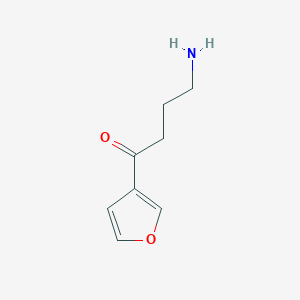
4-Bromo-2-(3-nitrophenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-nitrophenyl)thiophene is a heterocyclic compound that contains both bromine and nitro functional groups attached to a thiophene ring. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of bromine and nitro groups makes this compound highly reactive and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-(3-nitrophenyl)thiophene can be synthesized through several methods. One common method involves the Suzuki coupling reaction. This reaction typically involves the coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-Bromo-2-(3-nitrophenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Potassium Carbonate: Common base used in coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Hydrogen Peroxide: Used in oxidation reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Thiophenes: Formed from substitution reactions involving the bromine atom.
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
科学的研究の応用
4-Bromo-2-(3-nitrophenyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-Bromo-2-(3-nitrophenyl)thiophene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites on proteins, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene: Similar in structure but with a methyl group instead of a hydrogen atom on the thiophene ring.
2-Bromothiophene: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene: Contains additional functional groups that can alter its reactivity and applications.
Uniqueness
4-Bromo-2-(3-nitrophenyl)thiophene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and pharmaceuticals.
特性
分子式 |
C10H6BrNO2S |
|---|---|
分子量 |
284.13 g/mol |
IUPAC名 |
4-bromo-2-(3-nitrophenyl)thiophene |
InChI |
InChI=1S/C10H6BrNO2S/c11-8-5-10(15-6-8)7-2-1-3-9(4-7)12(13)14/h1-6H |
InChIキー |
IROVBIHOYSEKMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)


![Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13205486.png)
![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
